B1577921 Brevinin-1HN1

Brevinin-1HN1

Cat. No.: B1577921
Attention: For research use only. Not for human or veterinary use.
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Description

Brevinin-1HN1 is a cationic antimicrobial peptide (AMP) isolated from the skin secretions of the Hainan odorous frog (Odorrana hainanensis), a species endemic to Hainan Island, China. Its amino acid sequence is FLPLIASLAANFVPKIFCKITKKC, characterized by a conserved C-terminal cyclic heptapeptide domain (Cys²⁰–Cys²⁶) common to the brevinin-1 family . This peptide was identified alongside temporin-HN1, temporin-HN2, and other brevinin-1 variants (e.g., brevinin-1V) through cDNA library cloning and mass spectrometry-based purification .

This compound exhibits potent antimicrobial activity, particularly against Gram-positive bacteria. At a concentration of 1.2 µM, it inhibits Staphylococcus aureus (ATCC 25923), Rhodococcus rhodochrous X15, and the slime mould 090223 . Its mechanism of action likely involves membrane disruption via electrostatic interactions with anionic microbial surfaces, a hallmark of cationic AMPs.

Properties

bioactivity

Antibacterial

sequence

FLPLIASLAANFVPKIFCKITKKC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevinin-1HN1 belongs to the brevinin-1 family, which is distinct from other AMP families (e.g., temporins, esculentins) in structure and activity. Below is a comparative analysis with structurally or functionally related peptides:

This compound vs. Brevinin-1V

Both peptides are derived from O. hainanensis and share the brevinin-1 family’s conserved C-terminal domain. However, differences in their N-terminal sequences influence their antimicrobial profiles:

  • This compound : Effective against S. aureus, R. rhodochrous, and slime moulds at 1.2 µM .
  • Brevinin-1V : Shows broader activity, including against Escherichia coli and Candida albicans, but requires higher concentrations (≥2.5 µM) for inhibition .

This compound vs. Temporin-HN1 and Temporin-HN2

Temporins are shorter (10–14 residues), linear peptides with amidated C-termini. Despite their structural simplicity, they exhibit unique activity:

  • Temporin-HN1 (AILTTLANWARKFL-NH₂): Active against Pseudomonas aeruginosa and C. albicans at 6.25 µM, but less potent against Gram-positive bacteria compared to this compound .
  • Temporin-HN2 (NILNTIINLAKKIL-NH₂): Targets Bacillus subtilis and Aspergillus fumigatus at 12.5 µM , with weaker overall potency .

Key divergence : this compound’s larger size (24 residues) and disulfide-bonded C-terminal loop enhance its membrane permeability and resistance to proteolytic degradation compared to temporins .

This compound vs. Brevinin-2HS2

Brevinin-2HS2, another AMP from O. hainanensis, has a longer sequence (33 residues) and a non-cyclic C-terminal domain. It demonstrates fungicidal activity at 3.1 µM but shows negligible effects on Gram-negative bacteria, unlike this compound .

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